molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6

2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2610081
CAS No.: 1448131-25-6
M. Wt: 387.45
InChI Key: LJTXECYAUIGZMX-UHFFFAOYSA-N
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Description

  • The 8-azabicyclo[3.2.1]octane moiety can be synthesized via a Diels-Alder reaction, followed by functional group modifications to achieve the required stereochemistry.

  • Attachment of the Phenylsulfonyl Group:

    • A sulfonyl chloride reagent can be used to introduce the phenylsulfonyl group via a substitution reaction.

  • Final Assembly:

    • The pyridazinone core and the bicyclic system are then linked together through appropriate coupling reactions, possibly involving amide bond formation under peptide coupling conditions.

  • Industrial Production Methods: Scaling up for industrial production may involve optimizing each step for yield and purity, with particular attention to reaction conditions (temperature, solvent, catalysts) and purification techniques (crystallization, chromatography).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves multi-step organic synthesis. One potential pathway includes:

    • Formation of the Pyridazinone Core:

      • Starting from readily available precursors like pyridazine, the synthesis might involve nitration followed by reduction to introduce the amine functionality, which is then acylated to form the desired pyridazinone.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes:

    • Oxidation:

      • Can undergo oxidation, particularly at the 2-methyl group to form various oxidized derivatives.

    • Reduction:

      • Reduction reactions can alter the carbonyl group to hydroxyl or amine functionalities.

    • Substitution:

      • The sulfonyl and carbonyl groups can undergo nucleophilic substitution, leading to new derivatives.

    Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, chromium trioxide.

    • Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    • Substitution: Grignard reagents, alkyl halides.

    Major Products:

    • Oxidized or reduced forms depending on the reaction conditions, with potential formation of new amine or hydroxyl derivatives.

    Scientific Research Applications

    • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    • Biology: Investigated for its interactions with various biological targets.

    • Medicine: Potential as a lead compound for developing new drugs, particularly in the areas of central nervous system disorders due to its azabicyclic structure.

    • Industry: Utilized in the creation of novel polymers or as a catalyst in certain chemical reactions.

    Mechanism of Action

    • This compound’s effects are generally tied to its ability to interact with specific molecular targets such as enzymes or receptors. The azabicyclic structure is often key in binding to neural receptors, potentially modulating their activity.

    • Pathways involved might include inhibition of enzymes like acetylcholinesterase or binding to GABA receptors, impacting neurotransmission.

    Comparison with Similar Compounds

    • Pyridazin-3(2H)-one

    • 8-Azabicyclo[3.2.1]octane derivatives

    • Phenylsulfonyl-substituted organic molecules

    Properties

    IUPAC Name

    6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LJTXECYAUIGZMX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H21N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    387.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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